氯贝特葡糖醛酸酯

描述

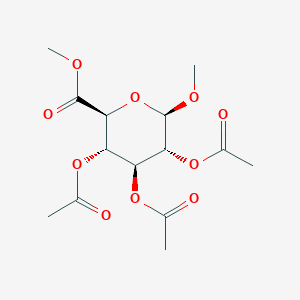

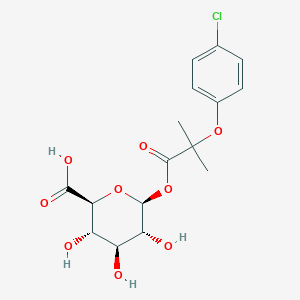

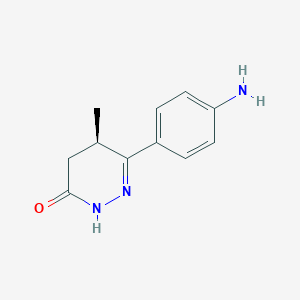

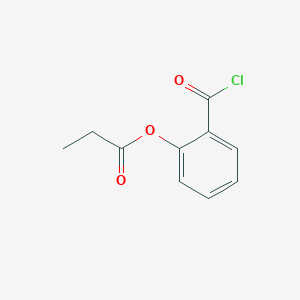

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₁₆H₁₉ClO₉ and its molecular weight is 390.8 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物代谢中的作用

氯贝特葡糖醛酸酯是氯贝特的代谢产物 . 它是通过葡糖醛酸化过程形成的,葡糖醛酸化是体内主要的 II 期代谢途径。 这条途径对于解毒和消除各种内源性和外源性化合物至关重要 .

谷胱甘肽结合物的形成

1-O-氯贝特葡糖醛酸酯 (1-O-CAG),氯贝特的代谢产物,与谷胱甘肽 (GSH) 孵育会导致形成一个新的化合物,鉴定为 S-(对氯苯氧基-2-甲基丙酰基)谷胱甘肽 (CA-SG) . 该反应由谷胱甘肽 S-转移酶 (GST) 催化,这将 1-O-酰基连接的葡糖醛酸苷定义为 GST 的一类新的底物 .

药物毒性方面的意义

氯贝特葡糖醛酸酯与其他酰基葡糖醛酸苷一样,具有化学反应性,可以与蛋白质形成共价键,导致药物-蛋白质加合物的形成 . 这些加合物被认为介导了羧酸类药物的特殊药物毒性反应 .

在酰基-CoA 硫酯形成中的作用

氯贝特葡糖醛酸酯参与酰基-CoA 硫酯的形成 . 这些硫酯是含有羧酸的药物的化学反应性中间体,被认为可能介导与这些药物相关的毒性 .

作用机制

Target of Action

Clofibryl glucuronide primarily targets glutathione (GSH) , a crucial antioxidant in cells . The compound interacts with GSH, leading to the formation of a new metabolite .

Mode of Action

The mode of action of Clofibryl glucuronide involves a series of biochemical reactions. The compound undergoes transacylation with glutathione, followed by hydrolysis and acetylation, resulting in the formation of clofibryl mercapturic acid . This process demonstrates the electrophilic nature of synthetic clofibrate glucuronide, which reacts covalently with ethanethiol and p-nitro-benzylpyridine .

Biochemical Pathways

Clofibryl glucuronide affects the glutathione metabolic pathway . The compound undergoes nucleophilic displacement of the glucuronide moiety from 1-O-CAG, leading to the formation of S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) . This reaction is enhanced by rat liver glutathione S-transferases (GSTs) .

Pharmacokinetics

The pharmacokinetics of Clofibryl glucuronide involve its metabolism to chemically-reactive acyl-CoA thioester-linked intermediary metabolites . These metabolites are more reactive than the corresponding acyl glucuronides . The formation of these metabolites is catalyzed by acyl-CoA synthetase enzymes located in liver tissue and in mitochondrial, peroxisomal, microsomal, and cytosolic cellular fractions .

Result of Action

The result of Clofibryl glucuronide’s action is the formation of clofibryl mercapturic acid , a metabolite identified in human urine . This represents the first acyl-linked mercapturate found in humans . The formation of this metabolite suggests that Clofibryl glucuronide may be responsible for the human hepatotoxicity of clofibrate .

Action Environment

The action of Clofibryl glucuronide is influenced by environmental factors such as the presence of GSH and GSTs . The rearrangement of 1-O-CAG to its isomers in vitro is decreased in the presence of GSH . In vivo studies indicate that the concentration of CA-SG excreted in bile over 4 hours is approximately 0.1% of the concurrent CAG concentrations .

生化分析

Biochemical Properties

Clofibryl glucuronide is involved in various biochemical reactions. It is a chemically-reactive acyl-CoA thioester-linked intermediary metabolite . It undergoes non-enzyme catalyzed transacylation reactions with biological nucleophiles, leading to covalent binding to proteins and drug-protein adduct formation . This interaction with proteins is a key aspect of its biochemical properties .

Cellular Effects

Clofibryl glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with proteins within the cell

Molecular Mechanism

The mechanism of action of Clofibryl glucuronide involves its ability to form covalent bonds with proteins. This leads to changes in protein function and potentially gene expression .

Metabolic Pathways

Clofibryl glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJVUUVMVSSIGZ-HNRZYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992801 | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72072-47-0 | |

| Record name | Clofibryl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does clofibryl glucuronide interact with glutathione and what are the implications of this interaction?

A: Clofibryl glucuronide (specifically, the 1-O-acyl glucuronide isomer) can react with glutathione (GSH) via a nucleophilic displacement reaction. [] This reaction forms S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) and is significantly enhanced by the presence of rat liver glutathione S-transferases (GSTs). [] While this pathway represents a minor route of clofibrate metabolism in vivo, this finding identifies 1-O-acyl-linked glucuronides as a new class of substrates for GSTs. [] This interaction is particularly relevant when studying drug metabolism and potential drug interactions.

Q2: Does the formation of clofibryl glucuronide influence the levels of its precursor molecule?

A: Yes, research suggests that the presence of glutathione can impact the rearrangement of 1-O-clofibryl glucuronide to its isomers. [] This is because the reaction with glutathione competes with the isomerization process, leading to a decrease in the rearrangement of 1-O-CAG to its isomers in vitro when GSH is present. [] This finding highlights the complex interplay between metabolic pathways and the impact of competing reactions on metabolite concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

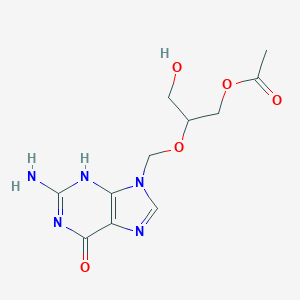

![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)